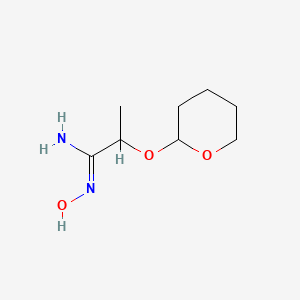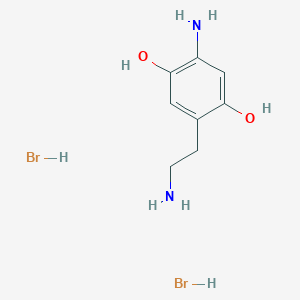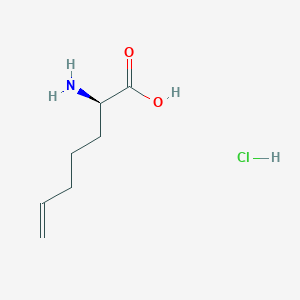![molecular formula C9H12BrNO3S B6619160 Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 92503-35-0](/img/structure/B6619160.png)
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate (EBOTA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as acetone and methanol. EBOTA has a molecular weight of 310.26 g/mol and a melting point of 110-112°C. It is a relatively safe compound and has been used in a variety of scientific studies due to its high solubility, low toxicity, and low cost.
作用機序
The mechanism of action of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is not fully understood. However, it is believed that the bromoethyl group of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can act as a nucleophile, attacking the electrophilic carbon of the substrate. The thiazole ring of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can also act as an electron-withdrawing group, increasing the electrophilicity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate are not well understood. However, it has been shown to have some antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some antifungal activity. It has also been shown to have some anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The main advantage of using Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate in laboratory experiments is its low cost and high solubility in organic solvents. It is also relatively non-toxic and can be easily synthesized. However, it is important to note that Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a relatively unstable compound and can degrade over time.
将来の方向性
There are many potential future directions for research on Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate. These include further studies on its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Additionally, further research could be done to better understand its mechanism of action and to develop new methods for its synthesis. Other potential areas of research include the development of new compounds based on Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate and the study of its potential applications in medicine and other fields.
合成法
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate can be synthesized using a two-step process. The first step involves the reaction of ethyl chloroacetate with sodium bromoacetate in aqueous solution to form ethyl 2-bromoacetate. The second step involves the reaction of ethyl 2-bromoacetate with thiourea in anhydrous ethanol to form Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate.
科学的研究の応用
Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has been used in a variety of scientific studies due to its high solubility, low toxicity, and low cost. It has been used as a reagent in the synthesis of a variety of compounds, such as thiazolidinones, thiadiazoles, and thiadiazolines. It has also been used as a catalyst in the synthesis of 1,2,3,4-tetrahydro-2-oxo-3-thiazolecarboxylic acid esters, and as a ligand in the synthesis of transition metal complexes.
特性
CAS番号 |
92503-35-0 |
|---|---|
分子式 |
C9H12BrNO3S |
分子量 |
294.17 g/mol |
IUPAC名 |
ethyl (2E)-2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C9H12BrNO3S/c1-2-14-9(13)5-8-11(4-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5+ |
InChIキー |
XTXPYSSPMHXYKG-VMPITWQZSA-N |
異性体SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CCBr |
正規SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)



![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

